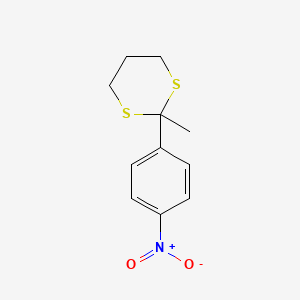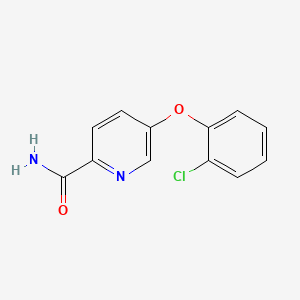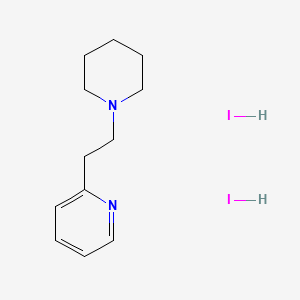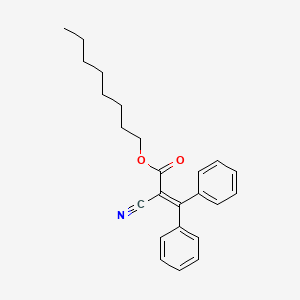
Octyl 2-cyano-3,3-diphenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl 2-cyano-3,3-diphenylprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of a substituted benzaldehyde with cyanoacetic acid octyl ester in the presence of a base such as piperidine . The reaction typically occurs under mild conditions, often at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-cyano-3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Octyl 2-cyano-3,3-diphenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Octyl 2-cyano-3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, as a UV filter, it absorbs UV radiation and prevents it from penetrating the skin, thereby protecting against harmful effects. The compound’s chemical structure allows it to absorb and dissipate UV energy effectively .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate: Similar in structure and used as a UV filter.
Octyl cyanoacrylate: Used in medical adhesives and has similar ester functional groups.
Uniqueness
Octyl 2-cyano-3,3-diphenylprop-2-enoate is unique due to its specific ester linkage and cyano group, which confer distinct chemical properties and reactivity. Its ability to act as a UV filter and its stability make it particularly valuable in various applications .
Properties
CAS No. |
73529-13-2 |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
octyl 2-cyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C24H27NO2/c1-2-3-4-5-6-13-18-27-24(26)22(19-25)23(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,2-6,13,18H2,1H3 |
InChI Key |
MEYMMPIRYSIUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


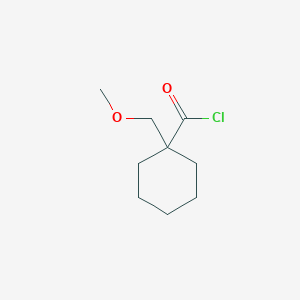
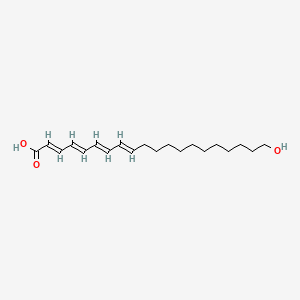
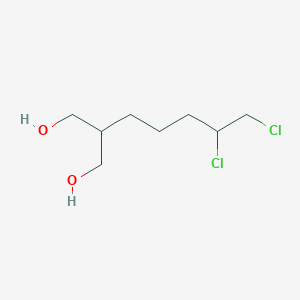
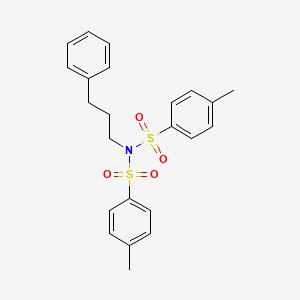
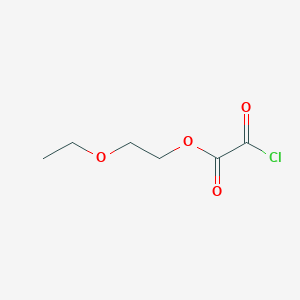
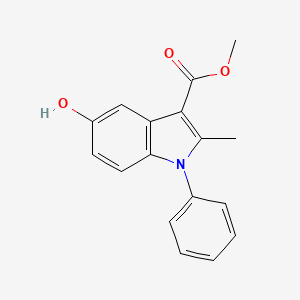
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
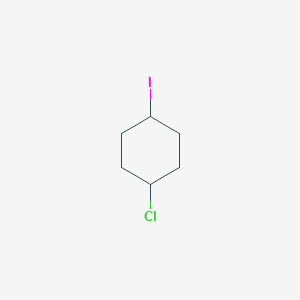
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
